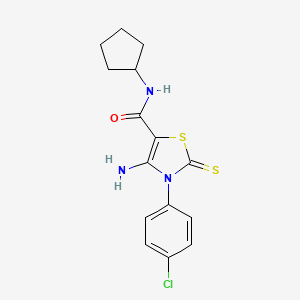
3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it could interfere with bacterial cell wall synthesis, resulting in antibacterial activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5-methoxy-N’-(4-aryl-1,3-thiazol-2-yl)benzohydrazide: Similar structure with bromine substitution.
1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one: Another benzothiazole derivative with different substituents.
Uniqueness
3-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific methoxy and benzothiazole substituents, which contribute to its distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-6-3-5-10(9-11)15(20)18-19-16-17-14-12(22-2)7-4-8-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJYVJPZGBVTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2966104.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2966108.png)
![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2966111.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B2966112.png)

![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2966127.png)
